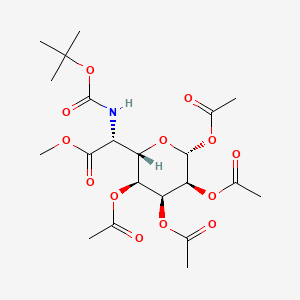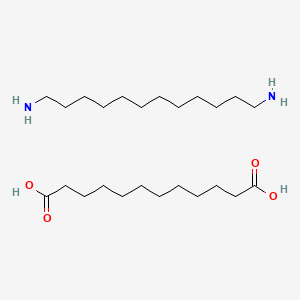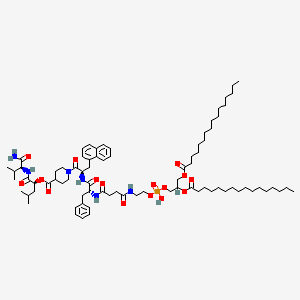
S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a cyano group at the 2-position, a methoxy group at the 6-position, and an ethylthio group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano source, such as sodium cyanide or potassium cyanide.
Methoxylation: The methoxy group can be introduced via an electrophilic aromatic substitution reaction using methanol and a strong acid catalyst.
Thioester Formation: The final step involves the formation of the thioester by reacting the quinoline derivative with ethylthiol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its activity.
Industrial Applications: It may be used as an intermediate in the synthesis of other quinoline-based compounds with pharmaceutical or agrochemical applications.
Mechanism of Action
The mechanism of action of S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and quinoline core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-6-methoxyquinoline: Lacks the ethylthio group, which may affect its biological activity and chemical reactivity.
S-Ethyl 2-cyanoquinolinecarbothioate: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
6-Methoxyquinoline: Lacks both the cyano and ethylthio groups, resulting in different chemical and biological properties.
Uniqueness
S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate is unique due to the presence of all three functional groups (cyano, methoxy, and ethylthio) on the quinoline core. This combination of groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
40448-85-9 |
|---|---|
Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
S-ethyl 2-cyano-6-methoxy-2H-quinoline-1-carbothioate |
InChI |
InChI=1S/C14H14N2O2S/c1-3-19-14(17)16-11(9-15)5-4-10-8-12(18-2)6-7-13(10)16/h4-8,11H,3H2,1-2H3 |
InChI Key |
RRBZCSKOQKCQJF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)N1C(C=CC2=C1C=CC(=C2)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
![1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B12793912.png)
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)

